molecular formula C12H17N3O2S B8595557 tert-Butyl(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

tert-Butyl(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

Cat. No. B8595557
M. Wt: 267.35 g/mol
InChI Key: LLZHMZYLQCVPLG-UHFFFAOYSA-N
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Patent
US08530504B2

Procedure details

A tetrahydrofuran (10 mL) solution of tert-butyl(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate (266 mg, 0.995 mmol) was cooled to −78° C., and n-butyllithium (2.64M, 0.829 mL, 2.19 mmol) was added dropwise and the mixture was stirred for 10 minutes. Then, 1,2-dibromotetrafluoroethane (0.142 ml, 1.19 mmol) was added to the mixture, and the reaction mixture was warmed to room temperature and stirred at room temperature over one day and night. To the reaction mixture, a saturated aqueous solution of ammonium chloride was added, and a substance of interest was extracted with ethyl acetate. The organic layer was washed with brine and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by medium pressure silica gel column chromatography (n-heptane/ethyl acetate: 3/1 then 2/1) to obtain the title compound (203 mg, 0.586 mmol).
Quantity
0.829 mL
Type
reactant
Reaction Step One
Quantity
0.142 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
266 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[C:9]([CH3:17])=[N:10][N:11]2[CH:15]=[C:14]([CH3:16])[S:13][C:12]=12)([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[Br:24]C(F)(F)C(F)(F)Br.[Cl-].[NH4+]>O1CCCC1>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[C:9]([CH3:17])=[N:10][N:11]2[C:15]([Br:24])=[C:14]([CH3:16])[S:13][C:12]=12)([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.829 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0.142 mL
Type
reactant
Smiles
BrC(C(Br)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
266 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1C(=NN2C1SC(=C2)C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature over one day and night
Duration
1 d
EXTRACTION
Type
EXTRACTION
Details
a substance of interest was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by medium pressure silica gel column chromatography (n-heptane/ethyl acetate

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1C(=NN2C1SC(=C2Br)C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.586 mmol
AMOUNT: MASS 203 mg
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.